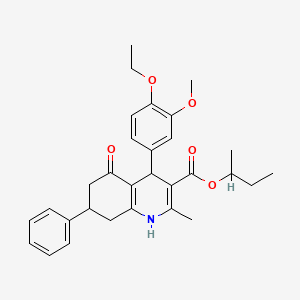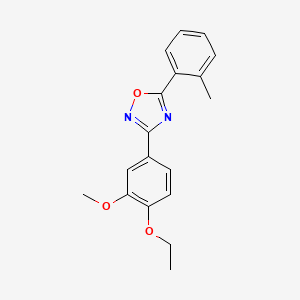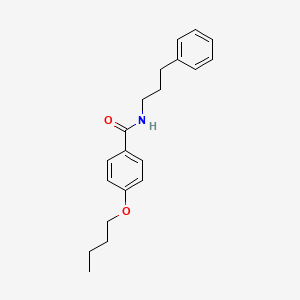![molecular formula C15H24N4O B5005462 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5005462.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide, commonly known as DMAPT, is a potent inhibitor of the redox-regulated transcription factor NF-κB. It has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
DMAPT inhibits the activity of NF-κB by targeting the redox-sensitive cysteine residues in the DNA-binding domain of the protein. This leads to the inhibition of NF-κB-mediated gene expression, including genes involved in cell survival and proliferation. The inhibition of NF-κB by DMAPT also leads to the activation of the pro-apoptotic protein p53, which further contributes to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, DMAPT has been shown to have anti-inflammatory effects, including the inhibition of the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMAPT in lab experiments is its high potency as an inhibitor of NF-κB. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. One limitation of using DMAPT is its instability in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMAPT. One area of interest is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another area of interest is the investigation of the potential of DMAPT as a treatment for other diseases, such as Alzheimer's disease. Finally, further research is needed to better understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of DMAPT.
Synthesemethoden
DMAPT is synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with dimethylamine and piperidine, followed by acetylation of the resulting intermediate. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the inhibition of NF-κB, a transcription factor that plays a key role in the survival and proliferation of cancer cells. DMAPT has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-18(2)15-13(7-6-8-16-15)11-17-14(20)12-19-9-4-3-5-10-19/h6-8H,3-5,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCATVLHEFBOCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B5005385.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5005392.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5005393.png)
![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)

![2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5005418.png)

![{5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5005432.png)
![N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)


![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5005460.png)

![5-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5005484.png)